Docetaxel Crotonaldehyde Analog
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Overview
Description
Docetaxel Crotonaldehyde Analog is a synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This analog is characterized by its unique molecular structure, which includes a crotonaldehyde moiety. The molecular formula of this compound is C43H51NO14, and it has a molecular weight of 805.9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docetaxel Crotonaldehyde Analog involves multiple steps, starting from the basic structure of docetaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Docetaxel Crotonaldehyde Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or esters .
Scientific Research Applications
Docetaxel Crotonaldehyde Analog has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Docetaxel Crotonaldehyde Analog involves disrupting the microtubule structures in cancer cells. By binding to microtubules, the compound prevents their normal function, inhibiting cell division and promoting cell death. This mechanism is similar to that of docetaxel, but the presence of the crotonaldehyde moiety may enhance its efficacy or alter its pharmacokinetic properties .
Comparison with Similar Compounds
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action.
10-Cis-aconityl Docetaxel: A derivative with modifications at specific positions on the docetaxel molecule.
Uniqueness: Docetaxel Crotonaldehyde Analog is unique due to the presence of the crotonaldehyde moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C43H51NO14 |
---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 |
InChI Key |
UTQJIGYRDMRGES-XFGYWSMASA-N |
Isomeric SMILES |
CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O |
Canonical SMILES |
CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O |
Origin of Product |
United States |
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